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Introduction
SGC0946 is a potent and selective small-molecule inhibitor of the histone methyltransferase

DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 of 0.3 nM in cell-free assays.[1]

In the context of leukemia, particularly in cases with MLL (Mixed Lineage Leukemia) gene

rearrangements, DOT1L is aberrantly recruited to chromatin. This leads to the

hypermethylation of histone H3 at lysine 79 (H3K79), a modification critical for the transcription

of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, SGC0946 effectively

reverses this hypermethylation, leading to the downregulation of these oncogenes.[1][2] This

targeted inhibition ultimately results in cell cycle arrest, induction of apoptosis, and a reduction

in the proliferation of MLL-rearranged leukemia cells. These application notes provide detailed

protocols for utilizing SGC0946 in leukemia cell line research.

Mechanism of Action
SGC0946 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site

within the catalytic domain of DOT1L.[2] This prevents the transfer of a methyl group from SAM

to the lysine 79 residue of histone H3. The subsequent decrease in H3K79 methylation at the

promoter regions of MLL target genes leads to their transcriptional repression. This targeted

epigenetic modulation makes SGC0946 a valuable tool for studying the role of DOT1L in

leukemia and as a potential therapeutic agent.
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Data Presentation
Table 1: In Vitro Efficacy of SGC0946 in Leukemia Cell
Lines

Cell Line
Leukemia
Subtype

MLL Status
SGC0946 IC50
(nM)

Reference

MOLM-13
Acute Myeloid

Leukemia (AML)
MLL-AF9

Not explicitly

stated, but potent

activity

demonstrated

[1]

MV-4-11
Acute Myeloid

Leukemia (AML)
MLL-AF4

Not explicitly

stated, but potent

activity

demonstrated

Human Cord

Blood Cells

(transformed with

MLL-AF9)

Experimental

Leukemia Model
MLL-AF9

Selective

reduction in

viability observed

at 1 µM and 5

µM

[1]

Table 2: Effect of SGC0946 on Cell Cycle Distribution in
Leukemia Cell Lines (Template)

Cell Line Treatment
% of Cells in
G0/G1 Phase

% of Cells in S
Phase

% of Cells in
G2/M Phase

MOLM-13 Vehicle (DMSO) User-defined User-defined User-defined

SGC0946 (e.g.,

1 µM, 72h)
User-defined User-defined User-defined

MV-4-11 Vehicle (DMSO) User-defined User-defined User-defined

SGC0946 (e.g.,

1 µM, 72h)
User-defined User-defined User-defined
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Table 3: Induction of Apoptosis by SGC0946 in
Leukemia Cell Lines (Template)

Cell Line Treatment
% of Apoptotic Cells
(Annexin V Positive)

MOLM-13 Vehicle (DMSO) User-defined

SGC0946 (e.g., 1 µM, 72h) User-defined

MV-4-11 Vehicle (DMSO) User-defined

SGC0946 (e.g., 1 µM, 72h) User-defined

Experimental Protocols
Cell Culture of Leukemia Cell Lines (MOLM-13 and MV-4-
11)
Materials:

MOLM-13 or MV-4-11 leukemia cell lines

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS)

Trypan Blue solution

Hemocytometer or automated cell counter

Incubator (37°C, 5% CO2)

Centrifuge

Protocol:
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Culture MOLM-13 and MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS

and 1% Penicillin-Streptomycin.

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Monitor cell density and viability regularly using a hemocytometer and Trypan Blue

exclusion.

Maintain cell cultures between 1 x 10^5 and 1 x 10^6 viable cells/mL.

To passage the cells, centrifuge the cell suspension at 300 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium

to the desired seeding density.

Cell Viability Assay (MTT Assay)
Materials:

Leukemia cells (e.g., MOLM-13, MV-4-11)

96-well plates

SGC0946 (stock solution in DMSO)

Complete culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Protocol:

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.
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Incubate the plate for 24 hours at 37°C and 5% CO2.

Prepare serial dilutions of SGC0946 in complete culture medium. Add the desired

concentrations of SGC0946 to the wells. Include a vehicle control (DMSO) at the same final

concentration as the highest SGC0946 concentration.

Incubate the plate for the desired time period (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
Materials:

Leukemia cells treated with SGC0946 or vehicle

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Healthy cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)
Materials:

Leukemia cells treated with SGC0946 or vehicle

Cold 70% ethanol

PBS

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Protocol:

Harvest approximately 1 x 10^6 cells by centrifugation.

Wash the cells with cold PBS.

Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional

to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M

phases of the cell cycle.

Western Blot for H3K79 Dimethylation
Materials:

Leukemia cells treated with SGC0946 or vehicle

Histone extraction buffer

SDS-PAGE gels (e.g., 15%)

Transfer buffer

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Histone Extraction:

Harvest cells and wash with PBS.

Perform acid extraction of histones or use a commercial histone extraction kit according to

the manufacturer's instructions.
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Determine the protein concentration of the histone extracts.

SDS-PAGE and Transfer:

Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

Load equal amounts of histone extracts (e.g., 10-20 µg) onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking

buffer) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again as in the previous step.

Incubate the membrane with a chemiluminescent substrate and capture the signal using

an imaging system.

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure

equal loading.

Mandatory Visualization
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Caption: SGC0946 mechanism of action in MLL-rearranged leukemia.
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Caption: General experimental workflow for SGC0946 in leukemia cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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